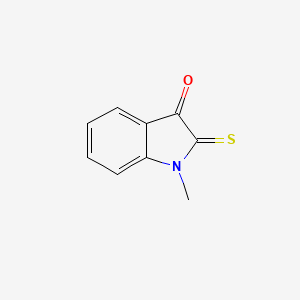
1-Methyl-2-thioxo-indolin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-thioxo-indolin-3-one, also known as this compound, is a useful research compound. Its molecular formula is C9H7NOS and its molecular weight is 177.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of 1-Methyl-2-thioxo-indolin-3-one
The synthesis of this compound has been achieved through various methodologies, including multi-component reactions and regioselective synthesis. Recent studies have highlighted efficient synthetic routes that yield this compound with high purity and yield, often utilizing starting materials readily available in the laboratory setting .
Biological Activities
Anticancer Properties
this compound has demonstrated significant anticancer activity across several cancer cell lines. In vitro studies have shown that derivatives of this compound exhibit potent cytotoxic effects against human cancer cells such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating high efficacy . The mechanism of action is believed to involve the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation .
Antimicrobial Activity
This compound also exhibits antimicrobial properties, making it a candidate for further development as an antibiotic agent. Studies have reported its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showcasing a potential role in treating infections .
Anti-inflammatory and Antioxidant Effects
Emerging research suggests that this compound may possess anti-inflammatory and antioxidant properties. These effects are vital for managing conditions characterized by oxidative stress and inflammation, such as arthritis and cardiovascular diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the indole ring have been systematically studied to enhance its biological activity while minimizing toxicity. For instance, modifications at specific positions on the indole scaffold have been linked to improved potency against cancer cell lines .
Case Studies
Propiedades
Fórmula molecular |
C9H7NOS |
|---|---|
Peso molecular |
177.22 g/mol |
Nombre IUPAC |
1-methyl-2-sulfanylideneindol-3-one |
InChI |
InChI=1S/C9H7NOS/c1-10-7-5-3-2-4-6(7)8(11)9(10)12/h2-5H,1H3 |
Clave InChI |
JXEQPLAXMUZNJQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C(=O)C1=S |
Sinónimos |
2,3-dihydro-1-methyl-2-thioxoindole-3-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















